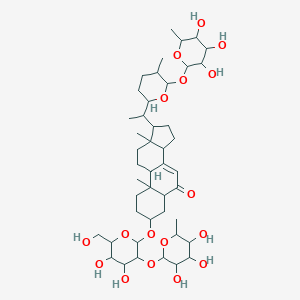![molecular formula C14H21NO3 B220767 [(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid, also known as ADMMA, is a synthetic amino acid derivative that has been studied extensively for its potential use in various scientific research applications. ADMMA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several different pathways. One of the primary mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is the inhibition of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to modulate the activity of other enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity and the inhibition of certain enzymes. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, behavior, and cognition. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid for lab experiments is its ability to modulate neurotransmitter activity and inhibit enzymes such as MAO. This makes it a valuable tool for researchers studying the mechanisms of action of various drugs and the development of new therapeutic agents. However, there are also limitations to the use of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid in lab experiments. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid. One area of interest is the development of new therapeutic agents based on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds, including their effects on neurotransmitter activity and enzyme inhibition. Finally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may also have potential applications in the field of drug discovery, as it has been shown to modulate the activity of various receptors and enzymes.
Métodos De Síntesis
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid is typically synthesized using a multi-step process that involves the reaction of several different chemical precursors. The synthesis method for [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several steps, including the reaction of adamantyl chloride with methylamine, followed by the reaction of the resulting compound with glycine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. These effects make it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
Propiedades
Nombre del producto |
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-[adamantane-1-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(8-12(16)17)13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,17) |
Clave InChI |
VJFPPHGEYBOPRL-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















